3-(ethanesulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide
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Overview
Description
3-(ethanesulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide is an organic compound with a complex structure that includes an ethanesulfonyl group, a methoxy group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethanesulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide typically involves multiple steps. One common method starts with the nitration of 2-methoxyphenol to produce 2-methoxy-5-nitrophenol. This intermediate is then subjected to a sulfonylation reaction with ethanesulfonyl chloride in the presence of a base such as pyridine to form the ethanesulfonyl derivative. Finally, the benzamide group is introduced through an amide coupling reaction using benzoyl chloride and a suitable amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
3-(ethanesulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The ethanesulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Major Products
Oxidation: Formation of 3-(ethanesulfonyl)-N-(2-hydroxy-5-nitrophenyl)benzamide.
Reduction: Formation of 3-(ethanesulfonyl)-N-(2-methoxy-5-aminophenyl)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(ethanesulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide has several scientific research applications:
Biology: Studied for its potential as an enzyme inhibitor due to the presence of the sulfonyl group.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(ethanesulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-nitrophenyl isocyanate
- 1-(2-methoxy-5-nitrophenyl)ethan-1-one
Uniqueness
3-(ethanesulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
3-ethylsulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c1-3-25(22,23)13-6-4-5-11(9-13)16(19)17-14-10-12(18(20)21)7-8-15(14)24-2/h4-10H,3H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOGCQNJJVKYOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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